molecular formula C14H23NO4 B1227187 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine CAS No. 356094-07-0

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine

Cat. No.: B1227187
CAS No.: 356094-07-0
M. Wt: 269.34 g/mol
InChI Key: CTAIAXZIQQOWFD-UHFFFAOYSA-N
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Description

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is an aromatic amine compound It features a methoxy group attached to the nitrogen atom and a trimethoxyphenyl group attached to the propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 2,3,4-trimethoxybenzaldehyde, is subjected to a reductive amination reaction with an appropriate amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Alkylation: The resulting intermediate is then alkylated with 1-bromo-2-propanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions to form a dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of trimethoxybenzaldehyde or trimethoxybenzoic acid.

    Reduction: Formation of dihydro-1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine has several scientific research applications:

    Medicinal Chemistry: It serves as a pharmacophore in the development of drugs targeting various biological pathways, including anti-cancer, anti-inflammatory, and anti-microbial agents.

    Biology: The compound is used in studies investigating the inhibition of enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine involves its interaction with specific molecular targets:

    Molecular Targets: Tubulin, heat shock protein 90, thioredoxin reductase, and other enzymes.

    Pathways Involved: Inhibition of tubulin polymerization, leading to disruption of microtubule dynamics; inhibition of heat shock protein 90, affecting protein folding and stability; inhibition of thioredoxin reductase, impacting redox balance within cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Dihydrofolate reductase inhibitors with anti-cancer and anti-bacterial properties.

Uniqueness

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]-2-propanamine is unique due to its specific combination of methoxy and trimethoxyphenyl groups, which confer distinct bioactivity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biological pathways.

Properties

IUPAC Name

1-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-10(9-16-2)15-8-11-6-7-12(17-3)14(19-5)13(11)18-4/h6-7,10,15H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAIAXZIQQOWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386029
Record name STK145888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356094-07-0
Record name STK145888
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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